

HPLC method development for detection of Pyridin-3-yl octanoate

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Compound of Interest

Compound Name: *Pyridin-3-yl octanoate*

CAS No.: 112111-65-6

Cat. No.: B14316678

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An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of **Pyridin-3-yl octanoate**

Abstract

This application note describes a systematic and robust approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **Pyridin-3-yl octanoate**. The strategy emphasizes a logical, science-driven process, beginning with an analysis of the analyte's physicochemical properties to establish initial chromatographic conditions, followed by systematic optimization and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The final, optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, and UV detection. This method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in drug development environments.

Introduction and Preliminary Analysis

Pyridin-3-yl octanoate is a molecule of interest in pharmaceutical and chemical research, combining a basic pyridine head with a non-polar octanoate ester tail. The development of a reliable and accurate analytical method is paramount for its quantification in various matrices, from reaction monitoring to final product quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and reproducibility.[1]

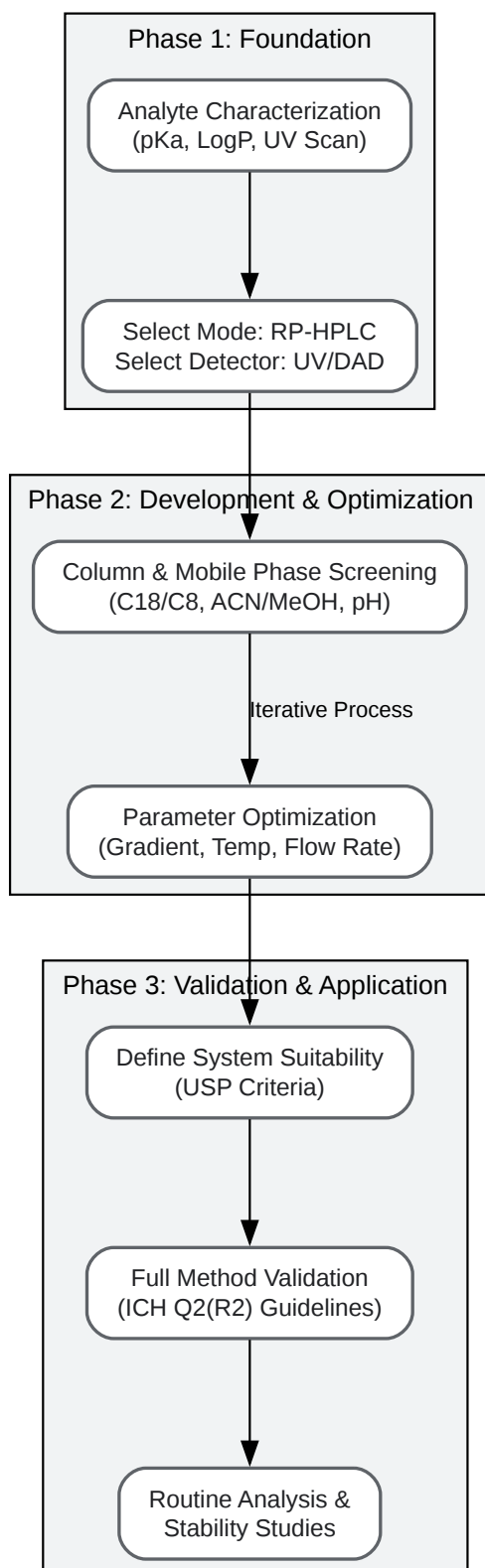
Physicochemical Properties and Chromatographic Implications

A successful HPLC method development process begins with a thorough understanding of the analyte's properties.

- **Structure and Polarity:** **Pyridin-3-yl octanoate** possesses a dual nature. The C8 alkyl chain of the octanoate ester makes the molecule sufficiently non-polar to be retained on a reversed-phase column like a C18. A predicted LogP value for similar structures suggests moderate hydrophobicity, making RP-HPLC an ideal choice.[3]
- **Acidity/Basicity (pKa):** The pyridine ring contains a nitrogen atom with a pKa of approximately 5.2-6.0.[4] This means that in mobile phases with a pH below ~4.2, the pyridine nitrogen will be protonated (pyridinium ion), and at a pH above ~6.2, it will be in its neutral form. This pH-dependent ionization can drastically affect retention time and peak shape. Operating at a controlled pH is therefore critical for reproducibility. Using a buffered mobile phase in the acidic range (e.g., pH 3.0) will ensure the analyte is in a single, protonated state, promoting sharp, symmetrical peaks and consistent retention.
- **UV Absorbance:** The pyridine ring is an excellent chromophore. It exhibits strong $\pi \rightarrow \pi^*$ electronic transitions, typically resulting in a maximum absorbance around 254-265 nm.[5][6] The ester carbonyl group also has a weaker $n \rightarrow \pi^*$ transition at a higher wavelength (~270-300 nm).[7] For quantitative analysis, selecting a wavelength near the primary absorbance maximum of the pyridine ring, such as 260 nm, provides excellent sensitivity and is a logical starting point for detection.

Strategic HPLC Method Development

The development process is approached as a systematic workflow, designed to efficiently arrive at a robust and optimized method. This process involves initial screening of columns and mobile phases, followed by fine-tuning of critical parameters.



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Caption: Workflow for HPLC Method Development and Validation.

Initial Conditions for Method Screening

Based on the analyte's properties, the following starting conditions were selected for screening:

- Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) is the workhorse for reversed-phase chromatography and provides an excellent starting point.[8]
- Mobile Phase A: An aqueous buffer is required to control the pH. A 20 mM potassium dihydrogen phosphate solution adjusted to pH 3.0 with phosphoric acid is an excellent choice.
- Mobile Phase B: Acetonitrile is generally preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and often provides sharper peaks. [9]
- Detection: A Diode Array Detector (DAD) or UV detector set to 260 nm.
- Initial Gradient: A broad scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) is used to determine the approximate elution time and organic concentration required.

Method Optimization

After initial screening runs confirm the retention and elution of the analyte, the method is optimized to achieve the "analytical triangle" goals: optimal resolution, minimal analysis time, and maximum sensitivity.

- Gradient Slope: The gradient is tailored around the elution concentration found during screening. For **Pyridin-3-yl octanoate**, which elutes at a moderate-to-high organic concentration, a shallower gradient in that region will improve resolution from any potential impurities.
- Temperature: Column temperature is typically maintained between 25-40 °C. Increasing the temperature can reduce viscosity (lowering backpressure) and may improve peak shape, but can also alter selectivity. 30 °C is a stable and robust starting point.
- Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to shorten run time, but care must be taken not to exceed the system's pressure limits or compromise resolution.[8]

Protocol: Optimized & Validated HPLC Method

This section provides the detailed, step-by-step protocol for the final method.

Required Equipment and Reagents

- HPLC system with gradient pump, autosampler, column thermostat, and DAD/UV detector.
- Chromatography Data System (CDS).
- Analytical balance, pH meter, volumetric flasks, and pipettes.
- **Pyridin-3-yl octanoate** reference standard.
- Acetonitrile (HPLC grade).
- Potassium dihydrogen phosphate (KH_2PO_4 , analytical grade).
- Phosphoric acid (H_3PO_4 , analytical grade).
- Water (HPLC grade).

Solution Preparation

- Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH_2PO_4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a $0.45 \mu\text{m}$ membrane filter.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of **Pyridin-3-yl octanoate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 $\mu\text{g/mL}$).

Final Chromatographic Conditions

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 μ m
Mobile Phase A	20 mM KH_2PO_4 , pH 3.0
Mobile Phase B	Acetonitrile
Gradient	40% B to 70% B in 10 min; 70% B to 95% B in 2 min; Hold at 95% B for 3 min; Return to 40% B in 1 min; Equilibrate for 4 min
Flow Rate	1.0 mL/min
Column Temperature	30 $^\circ\text{C}$
Injection Volume	10 μL
Detection Wavelength	260 nm
Total Run Time	20 minutes

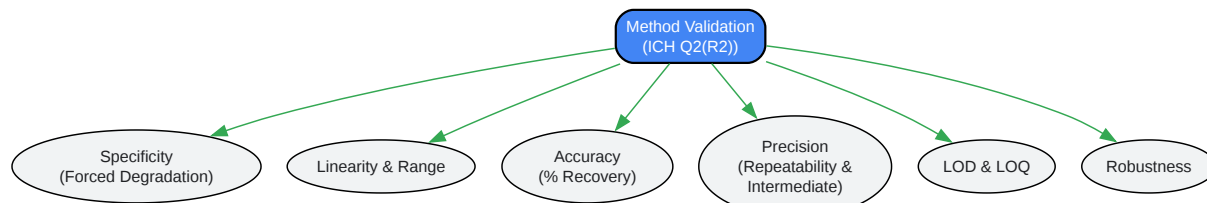
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is done by injecting a working standard (e.g., 50 $\mu\text{g}/\text{mL}$) five times. The acceptance criteria must be met as per USP guidelines.[10]

- Tailing Factor (T): ≤ 2.0
- Theoretical Plates (N): ≥ 2000
- Precision (%RSD): The relative standard deviation of the peak areas from the five replicate injections must be $\leq 2.0\%$.[10]

Method Validation Protocol (ICH Q2(R2))

The optimized method was fully validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[11][12]



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Caption: Core Parameters for HPLC Method Validation.

Specificity (Forced Degradation)

To prove the method is stability-indicating, a forced degradation study is performed. A solution of **Pyridin-3-yl octanoate** is exposed to the following stress conditions:

- Acidic: 0.1 M HCl at 60 °C for 4 hours.
- Basic: 0.1 M NaOH at 60 °C for 2 hours. (Note: Esters are susceptible to base hydrolysis, so conditions must be chosen carefully).[8]
- Oxidative: 3% H₂O₂ at room temperature for 24 hours.
- Thermal: 80 °C for 48 hours.
- Photolytic: Exposed to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed. The method is considered specific if the main peak for **Pyridin-3-yl octanoate** is resolved from all degradation product peaks with a resolution of >2.0.

Linearity and Range

Linearity is assessed by preparing a series of at least five concentrations across a specified range (e.g., 80% to 120% of the target concentration). The peak area is plotted against concentration, and the relationship is evaluated using linear regression.

- Acceptance Criterion: The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy (% Recovery)

Accuracy is determined by analyzing samples with known concentrations (e.g., by spiking a placebo matrix at three concentration levels: 80%, 100%, and 120%). The experiment is performed in triplicate at each level.

- Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision

- Repeatability (Intra-day Precision): Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
- Intermediate Precision (Inter-day Ruggedness): The repeatability assay is repeated on a different day, by a different analyst, or on a different instrument.
- Acceptance Criterion: The %RSD for both repeatability and intermediate precision should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$ Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Robustness

The method's robustness is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.[8]

- Variations:
 - Flow rate (± 0.1 mL/min)

- Column temperature (± 2 °C)
- Mobile phase pH (± 0.2 units)
- Acceptance Criterion: System suitability parameters must still be met, and the results should not deviate significantly from the nominal method.

Results and Discussion

The validation experiments confirmed that the developed HPLC method is fit for its intended purpose.

Validation Parameter	Result	Acceptance Criteria
Specificity	Peak resolved from all degradants (Resolution > 2.5)	Resolution > 2.0
Linearity (r^2)	0.9998	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$	-
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Precision (Repeatability %RSD)	0.85%	$\leq 2.0\%$
Precision (Intermediate %RSD)	1.12%	$\leq 2.0\%$
LOD	0.2 $\mu\text{g/mL}$	-
LOQ	0.7 $\mu\text{g/mL}$	-
Robustness	Passed	SST criteria met

The forced degradation study showed significant degradation under basic conditions, as expected due to ester hydrolysis, and moderate degradation under oxidative conditions. In all cases, the degradation products were well-resolved from the parent peak, confirming the method is stability-indicating.

Conclusion

A highly specific, accurate, and robust RP-HPLC method for the quantification of **Pyridin-3-yl octanoate** has been successfully developed and validated according to ICH guidelines. The use of a C18 column with a buffered acetonitrile-water mobile phase provides excellent chromatographic performance. The comprehensive validation demonstrates that this method is reliable and suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

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